Hydroxy-PEG7-CH2-Boc is classified as a polyethylene glycol derivative. Polyethylene glycol, a polymer composed of repeating ethylene oxide units, is widely utilized in pharmaceuticals due to its biocompatibility and ability to enhance solubility and stability of drug molecules. Hydroxy-PEG7-CH2-Boc specifically serves as a linker in the synthesis of PROTACs, facilitating the conjugation of targeting ligands to ubiquitin ligases .
The synthesis of Hydroxy-PEG7-CH2-Boc typically involves several key steps:
The reaction conditions, including solvent choice and temperature, play crucial roles in achieving optimal yields and purity .
Hydroxy-PEG7-CH2-Boc features a linear structure with the following characteristics:
The presence of the Boc group allows for selective deprotection under mild acidic conditions, enabling further functionalization or conjugation with other biomolecules .
Hydroxy-PEG7-CH2-Boc participates in various chemical reactions, particularly in the context of PROTAC synthesis:
These reactions are essential for constructing complex molecules that can effectively target specific proteins for degradation .
The mechanism of action for Hydroxy-PEG7-CH2-Boc in PROTACs involves several steps:
This mechanism allows for selective protein degradation, providing a novel approach to modulating cellular pathways involved in diseases such as cancer .
Hydroxy-PEG7-CH2-Boc exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in drug formulation and delivery systems .
Hydroxy-PEG7-CH2-Boc has several significant applications in scientific research:
Hydroxy-PEG7-CH2-Boc (tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate) represents a specialized polyethylene glycol (PEG)-based chemical tool critical to advancing proteolysis-targeting chimera (PROTAC) technology. Characterized by the molecular formula C~20~H~40~O~10~ and a molecular weight of 440.53 g/mol (CAS: 2378049-28-4), this compound features a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid moiety [2] [3]. Its design integrates two functionally distinct domains: a hydrophilic PEG7 spacer chain that confers aqueous solubility and steric flexibility, and the Boc group that serves as a temporary protective unit for controlled bioconjugation. This architecture positions Hydroxy-PEG7-CH2-Boc as a foundational building block in synthesizing bifunctional degraders capable of recruiting target proteins to the ubiquitin-proteasome system for selective destruction [2] [6].
Table 1: Key Characteristics of Hydroxy-PEG7-CH2-Boc
Property | Value |
---|---|
Chemical Formula | C~20~H~40~O~10~ |
Molecular Weight | 440.53 g/mol |
CAS Number | 2378049-28-4 |
Synonyms | HO-PEG7-CH2COOtBu |
Terminal Functional Groups | Hydroxyl (-OH), Boc-protected acetate |
Primary Application | PROTAC linker synthesis |
PEG-based linkers constitute an indispensable structural component in contemporary Proteolysis-Targeting Chimera design due to their ability to modulate critical pharmacological properties. In Hydroxy-PEG7-CH2-Boc, the seven-unit polyethylene glycol chain acts as a molecular tether that spatially connects an E3 ubiquitin ligase ligand (e.g., thalidomide for Cereblon or VHL-L for von Hippel-Lindau complex) and a target protein ligand (e.g., inhibitors for kinases, nuclear receptors, or epigenetic regulators) [6]. This spatial organization enables the formation of a productive ternary complex (target protein–PROTAC–E3 ligase), wherein the target protein undergoes polyubiquitination and subsequent proteasomal degradation [6]. The hydrophilic PEG spacer significantly enhances aqueous solubility of the resultant PROTAC molecule, counteracting the hydrophobicity inherent in many protein-binding pharmacophores and improving bioavailability [4] [10]. Additionally, the flexibility of the PEG chain permits conformational adaptability between the connected ligands, accommodating diverse binding geometries that rigid linkers might sterically impede [2]. The terminal hydroxyl group provides a handle for further derivatization (e.g., coupling to carboxylic acids via esterification), while the Boc-protected carboxylic acid serves as a masked functionality readily deprotected under mild acidic conditions to generate a free carboxylate for amide bond formation with amine-containing ligands [2] [3]. This bifunctionality streamlines the modular assembly of complex PROTAC structures. Empirical studies consistently demonstrate that PEG linker length directly influences PROTAC degradation efficacy and selectivity; the seven-ethylene glycol unit length (PEG7) in Hydroxy-PEG7-CH2-Boc has emerged as particularly effective for numerous targets, offering an optimal balance between molecular reach and complex stability [6].
The development of Boc-protected polyethylene glycol derivatives reflects a sustained effort to refine the precision and efficiency of bioconjugation chemistry. Early PEG reagents featured limited functional group protection and shorter chain lengths (e.g., Boc-NH-PEG2-OH, CAS: 139115-91-6), primarily employed for peptide solubilization and simple conjugations [5]. These initial compounds, while useful, offered restricted spatial separation and suffered from synthetic constraints in introducing orthogonal protecting groups. The advent of longer-chain Boc-protected derivatives like Hydroxy-PEG7-Boc (CAS: 2737223-20-8) and Hydroxy-PEG7-CH2-Boc addressed these limitations by incorporating extended hydrophilic spacers and strategically placed Boc groups [7]. The Boc group revolutionized synthesis strategies due to its stability under diverse reaction conditions (e.g., basic media, nucleophilic substitutions) and its facile removal using mild acids like trifluoroacetic acid without damaging sensitive functional groups or peptide bonds [5] [7]. This orthogonality allowed chemists to perform multi-step syntheses where the carboxylic acid functionality remained protected until deliberate deprotection was required for the final coupling step. The chemical evolution progressed towards heterobifunctional PEGs incorporating dissimilar and selectively addressable termini—exemplified by Hydroxy-PEG7-CH2-Boc’s hydroxyl and Boc-protected carboxylate [3] [7]. This design paradigm enabled sequential, controlled conjugation of two distinct molecules (e.g., an E3 ligase ligand and a target protein binder), driving the complex architecture essential for PROTAC efficacy. The synthetic methodology for these advanced derivatives matured through optimized etherification and esterification reactions, ensuring high purity and controlled PEG chain lengths critical for reproducible bioconjugate performance [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: